

An In-depth Technical Guide to Dipropyl Ether: Structure, Nomenclature, and Synthesis

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Compound of Interest

Compound Name: *Dipropyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **dipropyl ether**, focusing on its chemical structure, systematic nomenclature, physicochemical properties, and detailed synthetic protocols. The information is tailored for professionals in scientific research and development who require precise and actionable data.

Nomenclature and Structural Information

Dipropyl ether, a symmetrical ether, is characterized by two n-propyl groups linked through an oxygen atom. Its systematic IUPAC name is 1-propoxypropane. It is also commonly referred to as di-n-propyl ether, propyl ether, or 4-oxaheptane.

Key Identifiers:

- Molecular Formula: $C_6H_{14}O$
- CAS Number: 111-43-3
- Canonical SMILES: CCCOCCC
- InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N

The structural formula clearly illustrates the connectivity of the atoms.

Figure 1: Structural formula of **dipropyl ether** (1-propoxypropane).

Physicochemical and Spectroscopic Properties

Dipropyl ether is a colorless, volatile, and flammable liquid with a characteristic sweet, ether-like odor.[1] It is less dense than water and only slightly soluble in it, but it is miscible with many organic solvents.[1] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of **Dipropyl Ether**

Property	Value
Molecular Weight	102.17 g/mol
Boiling Point	88-91 °C
Melting Point	-122 °C
Density	0.736 g/mL at 25 °C
Vapor Pressure	55 mmHg at 20 °C
Flash Point	-18 °C (0 °F)
Solubility in Water	3 g/L at 20 °C
log K _{ow} (Octanol-Water)	2.03
Refractive Index (n _D ²⁰)	1.380

Spectroscopic Data

The structure of **dipropyl ether** can be confirmed using various spectroscopic methods. The key spectral features are summarized in Table 2. In ¹H NMR, the protons on the carbons adjacent to the oxygen atom (α-protons) are shifted downfield to approximately 3.4 ppm. In ¹³C NMR, these α-carbons appear in the 50-80 ppm range. The most characteristic feature in its IR spectrum is the strong C-O stretching vibration.

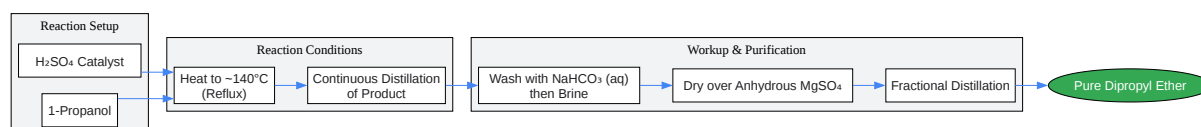
Table 2: Key Spectroscopic Data for **Dipropyl Ether**

Spectroscopy	Feature	Wavenumber (cm ⁻¹) / Chemical Shift (δ, ppm)
IR	C-O Stretch (strong)	1050 - 1150 cm ⁻¹
C-H Stretch (sp ³)	2850 - 3000 cm ⁻¹	
¹ H NMR	-O-CH ₂ -CH ₂ -CH ₃ (triplet)	~ 3.37 ppm
	-O-CH ₂ -CH ₂ -CH ₃ (sextet)	~ 1.59 ppm
	-O-CH ₂ -CH ₂ -CH ₃ (triplet)	~ 0.93 ppm
¹³ C NMR	-O-CH ₂ -	~ 75 ppm
	-O-CH ₂ -CH ₂ -	~ 23 ppm
	-O-CH ₂ -CH ₂ -CH ₃	~ 11 ppm

Synthesis of Dipropyl Ether

Dipropyl ether is primarily synthesized via two established methods: the acid-catalyzed dehydration of 1-propanol, suitable for producing symmetrical ethers, and the Williamson ether synthesis, a more versatile method that can also produce unsymmetrical ethers.

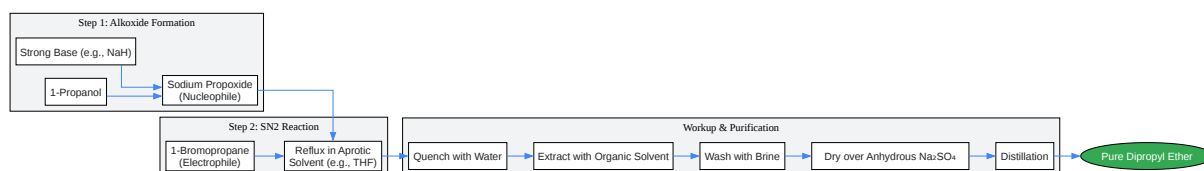
This method involves the bimolecular dehydration of 1-propanol using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, at elevated temperatures.[2] The reaction proceeds via an S_N2 mechanism where one protonated alcohol molecule is attacked by a second alcohol molecule. Temperature control is critical; at higher temperatures (>150 °C), the E2 elimination reaction to form propene becomes the dominant pathway.[3]



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Figure 2: Workflow for acid-catalyzed synthesis of **dipropyl ether**.

The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide.^[4] For **dipropyl ether**, this involves two steps: first, the deprotonation of 1-propanol with a strong base (e.g., sodium hydride, NaH) to form sodium propoxide, followed by the S_N2 reaction of the propoxide nucleophile with a propyl halide (e.g., 1-bromopropane).



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Figure 3: Workflow for Williamson ether synthesis of **dipropyl ether**.

Experimental Protocols

The following are representative experimental procedures for the synthesis of **dipropyl ether**. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, must be followed.

This protocol is adapted from the general procedure for the synthesis of symmetrical ethers from primary alcohols.

- **Apparatus Setup:** Assemble a distillation apparatus using a 250 mL round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Reaction:** To the 250 mL round-bottom flask, cautiously add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 100 mL (approx. 1.34 mol) of 1-propanol to the cooled acid with constant swirling. Add a few boiling chips.
- **Distillation:** Heat the mixture gently using the heating mantle. The temperature of the vapor should be maintained below 100°C. The **dipropyl ether** (b.p. 90°C) and some unreacted propanol will co-distill with water. Continue the distillation until no more organic layer is observed in the distillate.
- **Workup:** Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium hydroxide solution (to neutralize any acidic residue), and then with 50 mL of brine (saturated NaCl solution).
- **Purification:** Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and purify the crude ether by fractional distillation, collecting the fraction that boils between 88°C and 91°C.

This protocol is adapted from standard procedures for the Williamson ether synthesis.^{[5][6]}

- **Alkoxide Formation:** In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous tetrahydrofuran (THF). Cautiously add 2.4 g (0.1 mol) of sodium hydride (NaH, 60% dispersion in mineral oil).
- **Alcohol Addition:** While stirring under a nitrogen atmosphere, slowly add 6.0 g (0.1 mol) of anhydrous 1-propanol dropwise to the NaH suspension. The mixture will effervesce (H₂ gas evolution). Stir at room temperature for 30 minutes after the addition is complete to ensure full formation of sodium propoxide.
- **S_N2 Reaction:** Slowly add 12.3 g (0.1 mol) of 1-bromopropane to the reaction mixture. Heat the mixture to reflux and maintain reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 50 mL of water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel.
- **Extraction and Purification:** Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting crude product by distillation to yield pure **dipropyl ether**.

Safety and Handling

Dipropyl ether is a highly flammable liquid and its vapors can form explosive mixtures with air.[2] It must be handled in a well-ventilated area, away from ignition sources. Like many ethers, **dipropyl ether** can form explosive peroxides upon prolonged exposure to air and light.[2] It is crucial to test for the presence of peroxides before heating or distilling and to store the ether in a cool, dark place, preferably under a nitrogen atmosphere and with an added stabilizer like butylated hydroxytoluene (BHT).[2]

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